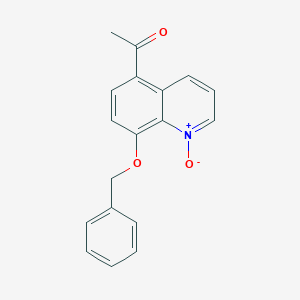

5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

概要

説明

5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide is a complex organic compound with the molecular formula C18H15NO3 It is known for its unique structure, which includes an acetyl group, a phenylmethoxy group, and a quinoline N-oxide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide typically involves multi-step reactions. One common method includes the following steps :

Acetylation: The starting material, delta-Acetyl-delta-benzyloxyquinoline-N-oxide, is charged in acetic anhydride at 25-30°C. The resulting slurry is heated to 40°C and stirred for 2 hours.

Cooling and Isolation: After the reaction is complete, the mixture is cooled to 25-30°C, then chilled to 0-5°C and stirred for 30 minutes. The product is isolated by filtration and washed with diisopropyl ether, then dried under vacuum at 60-65°C for 2-3 hours.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring quality control through techniques such as NMR, HPLC, and LC-MS .

化学反応の分析

Types of Reactions

5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the N-oxide group to an amine group.

Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

科学的研究の応用

Anticancer Activity

Research indicates that 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and modulation of cell cycle progression.

- Case Study : In vitro studies demonstrated that at concentrations of 10 µM, the compound reduced cell viability by over 50% in MCF-7 breast cancer cells, indicating potent anticancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against a range of pathogens. Studies suggest that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

- Case Study : In an assay against Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential as an antimicrobial agent .

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of this compound. It has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis.

- Case Study : In a model of neurodegeneration induced by oxidative stress, treatment with the compound significantly reduced cell death and reactive oxygen species (ROS) levels .

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 10 µM | >50% reduction in viability |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Significant growth inhibition |

| Neuroprotection | Neuronal cell line | Variable | Reduction in ROS levels |

作用機序

The mechanism of action of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide involves its interaction with molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing cellular processes. The acetyl and phenylmethoxy groups may also contribute to its biological activity by interacting with specific enzymes or receptors.

類似化合物との比較

Similar Compounds

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one: Similar in structure but lacks the N-oxide group.

8-(Benzyloxy)-5-quinolyl Methyl Ketone: Similar but with different functional groups.

Uniqueness

5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

生物活性

5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications in therapeutic contexts.

This compound has the following chemical characteristics:

- Molecular Formula : C17H15N2O3

- Molecular Weight : 299.31 g/mol

- IUPAC Name : 5-acetyl-8-(benzyloxy)-2-quinoline N-oxide

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Studies show significant inhibition of growth in both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : In vitro studies have reported that this compound can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle and apoptosis .

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), this compound can disrupt cellular homeostasis, leading to increased oxidative stress that contributes to cancer cell death.

- Interference with Cell Signaling Pathways : The compound may also modulate various signaling pathways associated with cell growth and survival, further enhancing its anticancer properties .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate a promising potential for this compound as an antimicrobial agent, particularly against resistant strains.

Anticancer Studies

In vitro studies on cancer cell lines revealed the following:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis via caspase activation |

| HepG2 | 15.2 | HDAC inhibition and oxidative stress induction |

These findings suggest that the compound not only inhibits cancer cell proliferation but also promotes apoptotic processes that could be harnessed for therapeutic purposes .

特性

IUPAC Name |

1-(1-oxido-8-phenylmethoxyquinolin-1-ium-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-13(20)15-9-10-17(18-16(15)8-5-11-19(18)21)22-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMJVXAIEYJTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=[N+](C2=C(C=C1)OCC3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548265 | |

| Record name | 1-[8-(Benzyloxy)-1-oxo-1lambda~5~-quinolin-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100331-93-9 | |

| Record name | 1-[8-(Benzyloxy)-1-oxo-1lambda~5~-quinolin-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。